4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Solid-state characterization Crystallography Polymorphism risk assessment

Non-fluorinated indazole-5-carbaldehyde scaffolds often fail in cellular permeability despite promising target engagement. 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde solves this with a controlled ΔXLogP3 +0.2 lipophilicity increase while preserving aldehyde reactivity, enabling direct drop-in to established synthetic routes. - Electronic differentiation: two ortho-disposed fluorine atoms flanking the formyl group create a unique polarized aldehyde that cannot be replicated by mono-fluoro or non-fluorinated analogs. - Crystallinity advantage: definitive single-crystal X-ray structure (monoclinic P2₁/c) supports unambiguous powder XRD identity and polymorph screening. - Patent-relevant scaffold: explicitly listed in c-Met kinase modulator patent KR20120053030A; procurement of the correct 5-carbaldehyde regioisomer avoids synthetic detours.

Molecular Formula C9H6F2N2O
Molecular Weight 196.15 g/mol
CAS No. 1185767-07-0
Cat. No. B1456987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde
CAS1185767-07-0
Molecular FormulaC9H6F2N2O
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C(=C2C=N1)F)C=O)F
InChIInChI=1S/C9H6F2N2O/c1-13-8-2-7(10)6(4-14)9(11)5(8)3-12-13/h2-4H,1H3
InChIKeyQGUXEYOVRCUBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde Overview


4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde (CAS 1185767-07-0) is a heterocyclic aromatic compound within the indazole family, characterized by a fused benzene–pyrazole bicyclic core bearing fluorine atoms at positions 4 and 6, a methyl group at N1, and a carbaldehyde moiety at C5 [1]. This substitution pattern places the aldehyde group at the electronically unique position between two electron-withdrawing fluorine atoms, creating a highly polarized and synthetically versatile formyl function. The compound is commercially available as a research intermediate with typical purities of 95–98% (NMR/HPLC/GC verified) from multiple global suppliers [2], and belongs to the broader class of fluorinated indazole building blocks that are extensively deployed in kinase inhibitor and anti-cancer drug discovery programs [3].

4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde – Key Differentiators


Indazole-5-carbaldehydes form a structurally diverse family, but the precise combination of two ortho-disposed fluorine atoms flanking the formyl group in 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde generates a unique electronic landscape that cannot be replicated by the non-fluorinated 1-methyl-1H-indazole-5-carbaldehyde (CAS 872607-89-1), the mono-fluorinated 6-fluoro-1H-indazole-5-carbaldehyde (CAS 1126425-15-7), or the regioisomeric 4,6-difluoro-1H-indazole-3-carbaldehyde (CAS 887567-80-8) [1]. The dual fluorine substitution both alters the ground-state reactivity of the aldehyde toward nucleophiles and modulates key drug-design parameters such as lipophilicity, hydrogen-bonding capacity, and metabolic stability in downstream derivatives [2]. Simply interchanging these building blocks would unpredictably alter the electronic and pharmacokinetic properties of the final elaborated product, compromising SAR reproducibility and potentially invalidating lead-optimization campaigns.

4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde – Comparative Evidence


Single-Crystal X-Ray Structure

Single-crystal X-ray diffraction studies establish that 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde crystallizes in the monoclinic system, space group P2₁/c, with unit cell dimensions a = 7.42 Å, b = 12.15 Å, c = 10.83 Å, and β = 98.7° . This well-defined solid-state structure enables confident identity verification via powder XRD comparison and supports reliable formulation behavior – critical for procurement decisions where batch-to-batch crystallinity consistency is required. By contrast, the non-fluorinated analog 1-methyl-1H-indazole-5-carbaldehyde (CAS 872607-89-1) lacks published single-crystal data, and the mono-fluorinated 6-fluoro-1H-indazole-5-carbaldehyde (CAS 1126425-15-7) has no structurally validated crystal packing information in the public domain. The availability of a definitive crystal structure for the target compound reduces quality-control ambiguity and supports process development.

Solid-state characterization Crystallography Polymorphism risk assessment

Lipophilicity (XLogP3) Comparison

According to PubChem-computed XLogP3 values, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde has an XLogP3 of 1.2, while the non-fluorinated parent 1-methyl-1H-indazole-5-carbaldehyde (CAS 872607-89-1) has an XLogP3 of 1.0 [1][2]. The +0.2 log unit increase, attributable to the two aromatic fluorine atoms, translates to a ~58% increase in calculated octanol–water partition coefficient, which can meaningfully enhance membrane permeability of downstream derivatives without introducing excessive lipophilicity that might compromise solubility or promote off-target binding. This controlled lipophilicity modulation is a deliberate design feature: the fluorine atoms at C4 and C6 flanking the aldehyde at C5 create a focused hydrophobic patch while preserving the aldehyde's reactivity for further elaboration.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor Capacity

4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde possesses 4 computed hydrogen bond acceptor sites (the carbonyl oxygen of the aldehyde, the two fluorine atoms, and the pyrazole nitrogen), compared with only 2 hydrogen bond acceptors for the non-fluorinated analog 1-methyl-1H-indazole-5-carbaldehyde (CAS 872607-89-1) – the carbonyl oxygen and the pyrazole nitrogen [1][2]. The fluorine atoms at C4 and C6 each function as weak but directional hydrogen bond acceptors, providing additional intermolecular interaction vectors that can collectively contribute 1–3 kJ/mol per C–F···H–X interaction in protein–ligand complexes. This two-fold increase in computed HBA capacity suggests that the target compound's downstream derivatives can engage a richer set of target-protein contacts, potentially translating into improved binding affinity and selectivity when the fluorine atoms are positioned in the vicinity of hydrogen bond donors in the biological target.

Hydrogen bonding Molecular recognition SAR design

Directed Ortho-Metalation (DoM) Synthesis

The synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde proceeds via directed ortho-metalation (DoM) of the parent 4,6-difluoro-1-methyl-1H-indazole (CAS 1185767-08-1, M.W. 168.14, LogP 1.85) using lithium diisopropylamide (LDA) generated from n-butyllithium (1.25 mL) and diisopropylamine (0.285 mL, 2 mmol) in dry THF at −78 °C, followed by formylation with DMF to install the aldehyde selectively at the C5 position between the two fluorine atoms . This DoM-based regioselective formylation is uniquely enabled by the acidifying effect of the ortho-disposed fluorine atoms, which direct lithiation to the C5 position. In contrast, the regioisomeric 4,6-difluoro-1H-indazole-3-carbaldehyde (CAS 887567-80-8, LogP 1.18) requires alternative synthetic approaches such as Vilsmeier–Haack formylation or pre-functionalized starting materials and delivers the aldehyde at C3 rather than C5 . The C5 aldehyde position, being distal to the pyrazole nitrogen, offers a chemically orthogonal handle for diversification compared to the C3 aldehyde, enabling distinct downstream synthetic sequences.

Synthetic methodology Regioselective formylation Building block accessibility

c-Met Kinase Inhibitor Patent Validation

4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde (identified by InChIKey QGUXEYOVRCUBCM-UHFFFAOYSA-N) is explicitly listed as a synthetic intermediate in patent KR20120053030A, which discloses 3-heteroarylmethyl-imidazo[1,2-b]pyridazin-6-yl derivatives as c-Met tyrosine kinase modulators [1]. The target compound serves as a key building block for constructing the 4,6-difluoro-1-methyl-1H-indazole-5-ylmethyl substructure found in multiple exemplified compounds within this patent family. Notably, the regioisomeric 4,6-difluoro-1H-indazole-3-carbaldehyde does not appear in the same patent disclosure, underscoring the specific utility of the C5-carbaldehyde isomer in this kinase inhibitor chemotype. The explicit citation in a medicinal chemistry patent targeting a clinically validated oncology kinase (c-Met) provides procurement-relevant validation that this specific building block has proven synthetic tractability and relevance in drug-discovery pipelines.

c-Met kinase Tyrosine kinase inhibitor Patent-validated building block

4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde – Application Scenarios


Fluorine-Mediated Lipophilicity Boost

In lead-optimization campaigns where the non-fluorinated 1-methyl-1H-indazole-5-carbaldehyde scaffold has demonstrated target engagement but insufficient cellular permeability, the target compound provides a +0.2 XLogP3 increase (1.2 vs. 1.0) attributable solely to the C4 and C6 fluorine atoms, as documented in PubChem-computed property comparisons [1][2]. This controlled lipophilicity boost is achieved without altering the aldehyde's position or reactivity, enabling direct substitution into established synthetic routes. The doubled hydrogen bond acceptor count (4 vs. 2) additionally offers new intermolecular interaction vectors that can be exploited for affinity maturation [1][2].

c-Met Kinase Inhibitor Development

The target compound is a validated intermediate in c-Met tyrosine kinase modulator synthesis, as evidenced by its explicit listing in KR20120053030A [3]. Research groups pursuing 4,6-difluoro-1-methyl-1H-indazole-5-ylmethyl-substituted kinase inhibitors should procure this specific regioisomer rather than the 3-carbaldehyde analog (CAS 887567-80-8), which cannot deliver the same vector of substitution and is absent from the patent disclosure [3]. Procurement of the correct regioisomer avoids costly synthetic detours and ensures direct access to patent-relevant chemical space.

Solid-State Characterization & Formulation

For research programs requiring well-characterized solid forms, the target compound offers a definitive single-crystal X-ray structure (monoclinic P2₁/c; a = 7.42 Å, b = 12.15 Å, c = 10.83 Å, β = 98.7°) that enables unambiguous powder XRD identity confirmation, crystal habit prediction, and polymorph screening . Neither the non-fluorinated 1-methyl analog nor the mono-fluorinated 6-fluoro-1H-indazole-5-carbaldehyde possesses publicly available single-crystal data, making the target compound the preferred choice when crystallinity-driven quality control is essential .

Fragment-Based Drug Discovery (FBDD) Libraries

The target compound combines three key features for fragment elaboration: (i) a reactive C5 aldehyde for reductive amination, Knoevenagel condensation, or Grignard addition; (ii) two fluorine atoms as ¹⁹F NMR reporter groups and metabolic soft spots; and (iii) an N1-methyl group that prevents indazole NH tautomerism. This orthogonal functionality suite distinguishes it from the des-methyl analog 4,6-difluoro-1H-indazole-3-carbaldehyde and the des-fluoro analog 1-methyl-1H-indazole-5-carbaldehyde, making it a uniquely versatile entry point for fragment growth strategies [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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